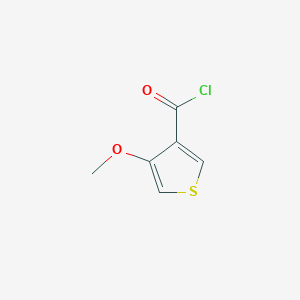

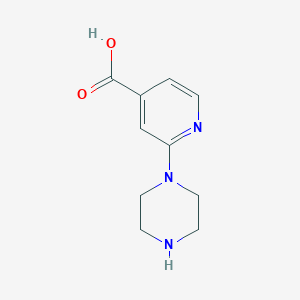

![molecular formula C13H16N4O2 B1328945 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide CAS No. 1119449-54-5](/img/structure/B1328945.png)

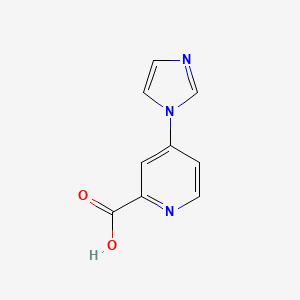

3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

Vue d'ensemble

Description

The compound "3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related oxadiazole derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of oxadiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole derivatives is described in the first paper, where benzyl cyanide is treated with nitric oxide in basic methanol to yield a 5-iminium-sydnone N-oxide, among other products . This process involves the separation and purification of the new oxadiazole, demonstrating the intricacies of synthesizing such compounds. Similarly, the second paper discusses the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives, which undergoes a ring transformation to yield 1,2,4-triazolidine-3,5-dione derivatives . The third paper outlines the synthesis of 1,3,4-oxadiazole derivatives bearing an adamantane moiety, achieved through condensation/cyclization reactions and subsequent coupling with different amines . These methods provide a foundation for the synthesis of the compound , suggesting that similar synthetic routes could be employed.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. Theoretical calculations and spectroscopy are often used to determine the structure and tautomerism of these compounds, as indicated in the first paper . The stability of the amino tautomer over the N-hydroxide tautomer is a key feature of the 3-oxo-1,2,3-oxadiazoles. The structure of 1,2,4-oxadiazole derivatives is also confirmed through reactions, as seen in the synthesis of 4-amino-1-phenyl-1,2,4-triazolidine-3,5-dione in the second paper .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different functional groups. The first paper describes the formation of a Schiff base from the condensation with salicylaldehyde and a dimethylamino analogue through reaction with methyliodide and NaH . The second paper highlights a ring transformation that occurs during acid hydrolysis, leading to the formation of triazolidine-dione derivatives . These reactions demonstrate the reactivity of oxadiazole derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The first paper notes the pronounced acid/base stability of 3-oxo-1,2,3-oxadiazoles , which is an important characteristic for their potential applications. The stability and reactivity of these compounds are essential for their use in various fields, including pharmaceuticals and materials science. The papers do not provide specific details on the physical properties such as melting points or solubility, but these can generally be inferred from the molecular structure and functional groups present in the oxadiazole derivatives.

Applications De Recherche Scientifique

Antioxidant Activity

3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide derivatives have been explored for their antioxidant properties. Bondock, Adel, and Etman (2016) synthesized a series of 1,3,4-oxadiazoles and evaluated their antioxidant activity. Among these, certain compounds showed excellent activity and protection against DNA damage, indicating the potential of these derivatives as antioxidants (Bondock, Adel, & Etman, 2016).

Antimicrobial Activity

These compounds have also been investigated for their antimicrobial properties. Desai et al. (2016) conducted a study on various benzamides with 1,3,4-oxadiazole structures, revealing significant antibacterial and antifungal activities. This research highlights the potential of 1,3,4-oxadiazole derivatives in combating microbial infections (Desai et al., 2016).

Cancer Therapy

In the context of cancer therapy, 1,3,4-oxadiazole derivatives have shown promise. Han et al. (2016) discovered that certain 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides effectively inhibited RET kinase activity, which is pivotal in cancer treatment. These findings suggest a potential role for these compounds in developing novel cancer therapies (Han et al., 2016).

Anticancer Evaluation

Ravinaik et al. (2021) synthesized and evaluated a series of substituted benzamides, including 1,3,4-oxadiazole derivatives, for their anticancer activity against various cancer cell lines. This study demonstrates the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Antidiarrheal Agents

Adelstein et al. (1976) explored the use of 1,3,4-oxadiazole derivatives as antidiarrheal agents. Their study found certain compounds to be equipotent to existing antidiarrheal drugs, with low analgesic activity, suggesting their potential as novel antidiarrheal medications (Adelstein, Yen, Dajani, & Bianchi, 1976).

Antitubercular Activity

Nayak et al. (2016) synthesized new N-aryl-4-amide derivatives of 1,3,4-oxadiazoles and evaluated their antitubercular activities. Some of these compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Nayak et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

3-[5-(propylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-2-6-15-8-11-16-13(17-19-11)10-5-3-4-9(7-10)12(14)18/h3-5,7,15H,2,6,8H2,1H3,(H2,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRBVENDMFAUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701197976 | |

| Record name | 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119449-54-5 | |

| Record name | 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)

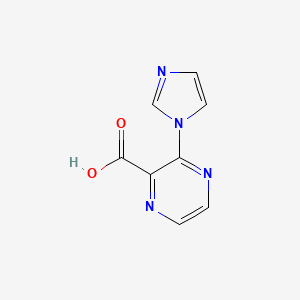

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)